molecular formula C18H28N4O6S B14075215 2-(Tert-butoxycarbonylamino)-5-[carbamimidoyl(p-tolylsulfonyl)amino]pentanoic acid

2-(Tert-butoxycarbonylamino)-5-[carbamimidoyl(p-tolylsulfonyl)amino]pentanoic acid

Cat. No.: B14075215
M. Wt: 428.5 g/mol
InChI Key: IGBAQPBUORTDGU-UHFFFAOYSA-N
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Description

Boc-Arg(Tos)-OH, also known as Nα-tert-Butyloxycarbonyl-Nω-tosyl-L-arginine, is a protected form of the amino acid arginine. It is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) group protects the amino group, while the Tos (tosyl) group protects the guanidino group of arginine, preventing unwanted side reactions during peptide chain assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Arg(Tos)-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using the Boc group. This is achieved by reacting arginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The guanidino group is then protected by reacting the intermediate with tosyl chloride (TsCl) in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of Boc-Arg(Tos)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Arg(Tos)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Tos groups to yield free arginine.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with free arginine residues, which can be further modified or used in various applications .

Scientific Research Applications

Boc-Arg(Tos)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-Arg(Tos)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Tos groups protect the reactive sites of arginine, allowing for selective reactions during peptide chain assembly. Upon deprotection, the free arginine can participate in various biochemical processes, including enzyme catalysis and protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

    Boc-Arg(NO2)-OH: Another protected form of arginine with a nitro group instead of a tosyl group.

    Boc-Arg(Mts)-OH: Uses a methanesulfonyl group for protection.

Uniqueness

Boc-Arg(Tos)-OH is unique due to the stability and ease of removal of the Tos group, making it a preferred choice in peptide synthesis. The Tos group provides better protection against side reactions compared to other protecting groups .

Properties

Molecular Formula

C18H28N4O6S

Molecular Weight

428.5 g/mol

IUPAC Name

5-[carbamimidoyl-(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22(16(19)20)11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H3,19,20)(H,21,25)(H,23,24)

InChI Key

IGBAQPBUORTDGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=N)N

Origin of Product

United States

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